molecular formula C26H34FNNaO6 B1140116 Hydroxy Cerivastatin Sodium Salt CAS No. 189060-31-9

Hydroxy Cerivastatin Sodium Salt

Cat. No.: B1140116
CAS No.: 189060-31-9
M. Wt: 498.5 g/mol
InChI Key: TUYBKPRGKCUDGR-ZZDRRHRHSA-N
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Description

Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .

Biochemical Analysis

Biochemical Properties

Hydroxy Cerivastatin Sodium Salt interacts with the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, this compound decreases cholesterol in hepatic cells, leading to upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Cellular Effects

This compound has been shown to inhibit the cell cycle and induce apoptosis in various cell types . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the drug’s effects on cholesterol levels and cell function are consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For instance, in WHHL rabbits, a low-density lipoprotein receptor-deficient animal model, cerivastatin was administered at a dose of 0.6 mg kg(-1) day(-1) for 32 weeks, leading to a decrease in plasma cholesterol levels and suppression of atherosclerosis .

Metabolic Pathways

This compound is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .

Transport and Distribution

This compound is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue; conversely, preclinical studies have shown a high affinity for liver tissue, the target site of action .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of its target enzyme, HMG-CoA reductase . This enzyme is located in the endoplasmic reticulum of cells, where it plays a crucial role in the mevalonate pathway that leads to the production of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .

Scientific Research Applications

Hydroxy Cerivastatin Sodium Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Fluvastatin
  • Atorvastatin
  • Rosuvastatin

Uniqueness

Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .

Properties

CAS No.

189060-31-9

Molecular Formula

C26H34FNNaO6

Molecular Weight

498.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1

InChI Key

TUYBKPRGKCUDGR-ZZDRRHRHSA-N

Isomeric SMILES

C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na]

SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]

Synonyms

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  M-23 Metabolite; 

Origin of Product

United States

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